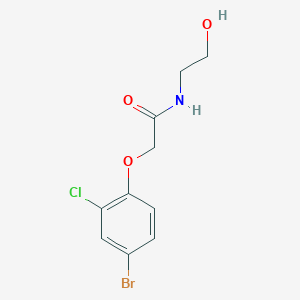
2-(4-bromo-2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide, also known as BCA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. Studies have shown that 2-(4-bromo-2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and can also inhibit the activity of certain protein kinases involved in tumor growth.
Biochemical and Physiological Effects:
2-(4-bromo-2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide has been found to have a range of biochemical and physiological effects. In vitro studies have shown that 2-(4-bromo-2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. 2-(4-bromo-2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide has also been found to reduce inflammation in animal models of arthritis and to protect against liver damage in animal models of alcohol-induced liver injury.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-bromo-2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide in lab experiments is its relatively low toxicity compared to other compounds with similar properties. However, 2-(4-bromo-2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide can be difficult to work with due to its low solubility in water and other common solvents. Additionally, more research is needed to fully understand the potential side effects of 2-(4-bromo-2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide and its long-term effects on human health.
Orientations Futures
There are several potential future directions for research on 2-(4-bromo-2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide. One area of interest is the development of 2-(4-bromo-2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide and its potential applications in other fields, such as organic electronics and corrosion inhibition. Finally, more studies are needed to assess the safety and long-term effects of 2-(4-bromo-2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide on human health.
Méthodes De Synthèse
2-(4-bromo-2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide can be synthesized through a multi-step process involving the reaction of 4-bromo-2-chlorophenol with ethyl chloroacetate, followed by hydrolysis and subsequent reaction with 2-aminoethanol. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
2-(4-bromo-2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide has been found to have potential applications in various scientific fields. In particular, it has been studied for its anti-inflammatory and anti-tumor properties. 2-(4-bromo-2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide has also been investigated for its potential use as a corrosion inhibitor and as a component in organic electronic devices.
Propriétés
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO3/c11-7-1-2-9(8(12)5-7)16-6-10(15)13-3-4-14/h1-2,5,14H,3-4,6H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXFIUTXJOMSNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)OCC(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


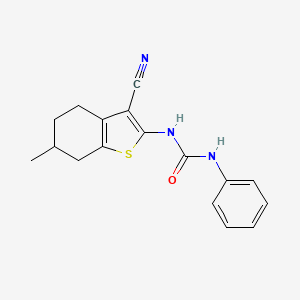
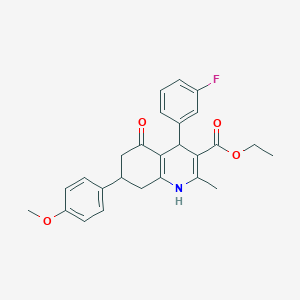

![N-benzyl-N-methyl-3-[(tetrahydro-2H-thiopyran-4-ylamino)methyl]-2-pyridinamine](/img/structure/B4929324.png)
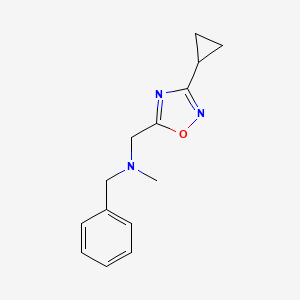
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]-1H-benzimidazole-5-carboxamide](/img/structure/B4929338.png)
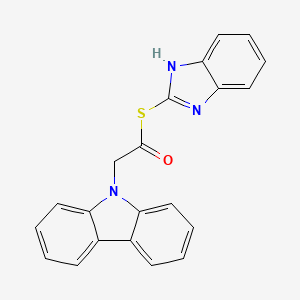
![N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4929354.png)
![2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid](/img/structure/B4929362.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylbenzyl)-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B4929368.png)
![2-(allylthio)-4-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B4929371.png)

![5-(4-chlorophenyl)-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-2-furamide](/img/structure/B4929388.png)